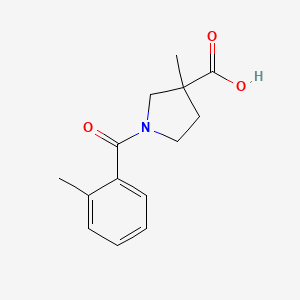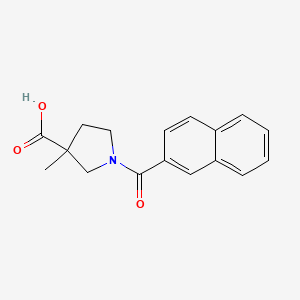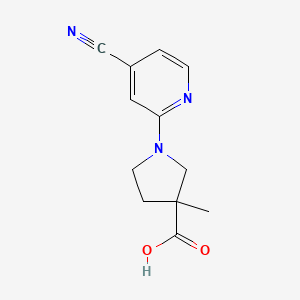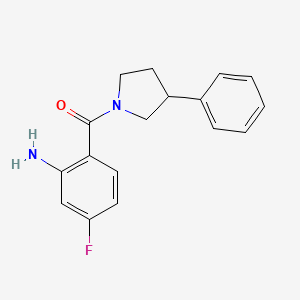![molecular formula C11H12FN5O B7569331 2-amino-4-fluoro-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7569331.png)
2-amino-4-fluoro-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-fluoro-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzamide class of compounds, which have been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 2-amino-4-fluoro-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]benzamide is not fully understood. However, studies have suggested that this compound exerts its anti-tumor activity by inhibiting the activity of enzymes involved in DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately cell death. Additionally, this compound has been shown to inhibit the activity of certain proteins involved in the inflammatory and immune response, which may contribute to its anti-inflammatory and anti-viral properties.
Biochemical and physiological effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, as well as the activity of certain enzymes involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of certain proteins involved in the inflammatory and immune response, which may contribute to its anti-inflammatory and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-amino-4-fluoro-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the treatment of a range of diseases. Additionally, the synthesis of this compound is relatively straightforward, making it accessible to researchers.
One of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. While studies have suggested that this compound inhibits the activity of certain enzymes and proteins, the precise mechanism of action is not fully understood. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for research on 2-amino-4-fluoro-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]benzamide. One direction is to further investigate the mechanism of action of this compound. Understanding the precise mechanism of action could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Finally, studies are needed to determine the potential of this compound in combination with other therapeutic agents for the treatment of cancer, inflammatory, and viral diseases.
Métodos De Síntesis
The synthesis of 2-amino-4-fluoro-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]benzamide has been described in the literature. The synthesis involves the reaction of 4-fluoro-N-(4-methyl-1,2,4-triazol-3-yl)benzamide with 2-aminoacetophenone in the presence of a base. The reaction yields this compound in good yield and purity.
Aplicaciones Científicas De Investigación
2-amino-4-fluoro-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]benzamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of inflammatory and viral diseases.
Propiedades
IUPAC Name |
2-amino-4-fluoro-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O/c1-17-6-15-16-10(17)5-14-11(18)8-3-2-7(12)4-9(8)13/h2-4,6H,5,13H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXGMJTADXONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CNC(=O)C2=C(C=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569259.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569265.png)
![3-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569270.png)
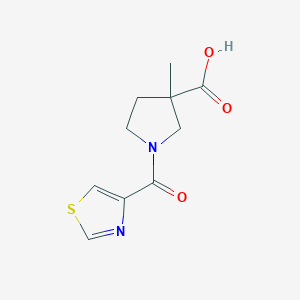
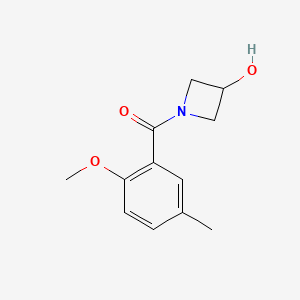
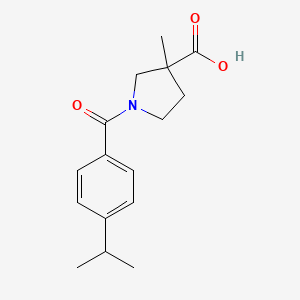
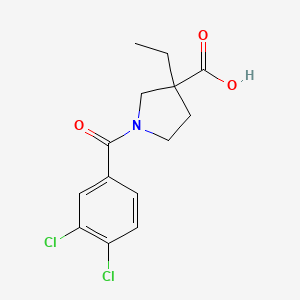
![1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569308.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569310.png)
